2-((Thiophen-2-ylmethyl)thio)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
88673-93-2 |
|---|---|
Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)-1-benzofuran |
InChI |
InChI=1S/C13H10OS2/c1-2-6-12-10(4-1)8-13(14-12)16-9-11-5-3-7-15-11/h1-8H,9H2 |
InChI Key |
BLSKVBZRAUXABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiophen 2 Ylmethyl Thio Benzofuran
Precursor Synthesis and Functional Group Transformations for 2-((Thiophen-2-ylmethyl)thio)benzofuran Construction
The assembly of the target molecule necessitates the synthesis of two primary building blocks: a reactive benzofuran (B130515) derivative and a thiophene-2-ylmethyl unit, followed by the introduction of the sulfur linkage.
The benzofuran core is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies. nih.gov Key approaches applicable to the synthesis of a precursor for this compound, such as 2-mercaptobenzofuran or 2-halobenzofuran, are detailed below.
Cyclization of o-Alkynylphenols: A reliable method for constructing C2-substituted benzofurans involves the transition metal-catalyzed hydroalkoxylation of readily available o-alkynylphenols. nih.gov Various catalysts, including palladium, gold, silver, and indium(III) halides, can promote this 5-endo-dig cyclization with high regioselectivity. nih.govorganic-chemistry.org For instance, indium(III) halides have been shown to effectively catalyze the hydroalkoxylation of o-alkynylphenols to yield benzofurans in good yields. nih.gov
Oxidative Cyclization: Another prominent strategy is the oxidative cyclization of ortho-alkenylphenols. nih.gov For example, 2-hydroxystilbenes can undergo iodine(III)-catalyzed oxidative cyclization to produce 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.org Palladium(II) catalysts can also be used for the oxidative annulation of o-cinnamyl phenols to generate 2-benzyl benzofurans. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is extensively used in benzofuran synthesis. nih.govacs.org One-pot procedures involving Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, provide a direct route to 2-substituted benzofurans. acs.orgrsc.orgdivyarasayan.org Additionally, palladium-catalyzed intramolecular C-H bond functionalization of phenols bearing a suitable side chain can lead to the formation of the benzofuran ring. organic-chemistry.org
| Benzofuran Synthesis Strategy | Starting Materials | Catalyst/Reagent | Key Features |
| Cyclization of o-Alkynylphenols | o-Alkynylphenols | Indium(III) halides, Palladium, Gold | High regioselectivity (5-endo-dig), good yields. nih.govorganic-chemistry.org |
| Oxidative Cyclization | o-Alkenylphenols (e.g., 2-hydroxystilbenes) | PhI(OAc)₂, PdCl₂(C₂H₄)₂ | Forms 2-substituted benzofurans. nih.gov |
| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | One-pot synthesis of 2,3-disubstituted benzofurans. rsc.org |
The thiophene (B33073) ring is a versatile heterocyclic compound that can be functionalized through various reactions. nih.govnih.gov For the synthesis of this compound, a key precursor is (thiophen-2-yl)methanol or a (thiophen-2-yl)methyl halide.
Thiophene readily undergoes electrophilic aromatic substitution, which can be used to introduce various functional groups. nih.gov (Thiophen-2-yl)methanol can be synthesized by the reduction of thiophene-2-carboxaldehyde. This alcohol can then be converted into a more reactive electrophile, such as (thiophen-2-yl)methyl chloride or bromide, using standard halogenating agents. These halogenated derivatives serve as excellent substrates for subsequent nucleophilic substitution reactions to form the thioether linkage. acsgcipr.org
The formation of the C-S-C thioether bond is the crucial step that connects the benzofuran and thiophene moieties. acsgcipr.org Several methods are available for the synthesis of thioethers, with nucleophilic substitution being the most common. nih.govthieme-connect.com
Nucleophilic Substitution: This is the most direct approach, typically involving the reaction of a thiol or thiolate with an alkyl halide (SN2 reaction). acsgcipr.orgresearchgate.net In the context of the target molecule, this could be achieved by reacting 2-mercaptobenzofuran (or its corresponding thiolate) with a (thiophen-2-yl)methyl halide. Alternatively, a 2-halobenzofuran could react with (thiophen-2-yl)methanethiol.
Metal-Catalyzed Thioetherification: Transition metal-catalyzed cross-coupling reactions provide a modern alternative to classical methods. thieme-connect.com These reactions can form C-S bonds under milder conditions and with broader substrate scope. For instance, palladium or copper catalysts can be employed to couple thiols with aryl or heteroaryl halides. nih.gov
| Method for Thioether Formation | Reactants | Typical Conditions | Description |
| Nucleophilic Substitution (SN2) | Thiolate + Alkyl Halide | Basic conditions (e.g., NaH, K₂CO₃) | A common and efficient method for forming C(sp³)-S bonds. acsgcipr.orgresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Thiolate + Electron-deficient Aryl Halide | Strong base, polar solvent | Applicable when the aryl halide is activated towards nucleophilic attack. nih.gov |
| Transition-Metal Catalysis | Thiol + Aryl/Heteroaryl Halide | Pd or Cu catalyst, base | Offers broader scope and milder conditions compared to SNAr. thieme-connect.com |
Established and Emerging Synthetic Routes to this compound
Classical methods would likely involve a multi-step sequence based on well-established reactions like nucleophilic substitution and cyclocondensation.
A plausible and straightforward route involves the nucleophilic substitution reaction between a benzofuran-2-thiol and a (thiophen-2-yl)methyl halide. The synthesis would proceed as follows:
Preparation of Benzofuran-2-thiol: This precursor can be synthesized from a suitable benzofuran derivative.
Preparation of (Thiophen-2-yl)methyl Halide: As mentioned, this is typically prepared from (thiophen-2-yl)methanol.
Coupling Reaction: The benzofuran-2-thiolate, generated by treating the thiol with a base, is reacted with the (thiophen-2-yl)methyl halide to form the desired thioether linkage via an SN2 reaction.
Cyclocondensation reactions, such as the reaction between an appropriate phenol derivative and a thioglycolic acid derivative, can also be employed to construct sulfur-containing heterocyclic systems, though this might be a less direct route to the target molecule. researchgate.netresearchgate.net
Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecules efficiently. scribd.com
Palladium-mediated sp-sp2 coupling: The Sonogashira coupling reaction is a powerful tool for C-C bond formation and can be integral to building the benzofuran scaffold. rsc.org A synthetic strategy could involve an initial Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by a palladium-catalyzed cyclization to form the benzofuran ring. acs.orgdivyarasayan.org The resulting substituted benzofuran could then be functionalized at the 2-position and coupled with the thiophene moiety.
Copper-catalyzed annulation: Copper catalysts are also widely used for the synthesis of benzofurans. nih.govacs.org For example, CuI can catalyze the ring closure of o-halophenols with other reactants. tandfonline.com A convergent approach could involve a copper-catalyzed C-S cross-coupling reaction to directly form the thioether bond between a 2-halobenzofuran and (thiophen-2-yl)methanethiol. This avoids the need to handle potentially unstable thiols by generating the bond in a single, catalyzed step.
These catalytic methods offer advantages in terms of efficiency, functional group tolerance, and the ability to construct the complex scaffold in fewer steps.
Unconventional and Sustainable Synthetic Methodologies (e.g., ultrasonic-assisted synthesis)
In the quest for greener and more efficient chemical processes, unconventional synthetic methodologies have gained considerable traction. Among these, ultrasonic-assisted synthesis has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. While a direct ultrasonic-assisted synthesis of this compound has not been extensively documented, the principles of this technology can be applied to its synthetic precursors and related benzofuran structures.
Ultrasound irradiation facilitates chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.
Applying this to the synthesis of this compound, one could envision an ultrasonic-assisted reaction between a suitable 2-mercaptobenzofuran precursor and 2-(chloromethyl)thiophene. The use of ultrasound could potentially accelerate the nucleophilic substitution reaction, leading to higher yields in shorter timeframes compared to conventional heating methods.
Table 1: Comparison of Conventional vs. Potential Ultrasonic-Assisted Synthesis
| Parameter | Conventional Heating | Ultrasonic-Assisted Synthesis (Projected) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature | Often elevated | Can often be performed at room temperature |
| Energy Consumption | High | Generally lower |
| Yields | Variable | Potentially higher |
| By-product Formation | Can be significant | Often reduced |
The broader field of green chemistry offers other sustainable approaches applicable to the synthesis of thiophene-containing compounds. researchgate.net These include the use of water as a solvent, catalyst-free conditions, and multicomponent reactions, all of which align with the principles of sustainable chemical synthesis. researchgate.net
Challenges and Future Directions in the Synthesis of this compound Analogues
The synthesis of analogues of this compound, where either the benzofuran or the thiophene core is further functionalized, presents a unique set of challenges and opportunities for future research.
Challenges:
Regioselectivity: Introducing substituents at specific positions on either the benzofuran or thiophene ring can be challenging. The inherent reactivity of these heterocyclic systems can lead to a mixture of isomers, necessitating complex purification steps. For instance, electrophilic substitution on the benzofuran ring can occur at multiple positions, and controlling this selectivity is a significant hurdle. researchgate.net
Functional Group Tolerance: Many of the existing synthetic methods for constructing benzofuran and thiophene rings are not compatible with a wide range of functional groups. This limits the diversity of analogues that can be readily synthesized. The development of more robust and tolerant synthetic methodologies is crucial.
Availability of Starting Materials: The synthesis of specifically substituted precursors for either the benzofuran or thiophene moiety can be a limiting factor. The development of novel routes from readily available starting materials is an ongoing area of research.
Future Directions:
Development of Novel Catalytic Systems: The exploration of new catalysts, including those based on earth-abundant metals or even metal-free systems, could provide more efficient and selective routes to these analogues. mdpi.com For example, palladium-catalyzed C-H arylation has been used to install a variety of substituents at the C3 position of the benzofuran scaffold. mdpi.com
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. This technology could be particularly beneficial for exothermic reactions or for the synthesis of unstable intermediates.
Combinatorial Chemistry and High-Throughput Screening: To explore the structure-activity relationships of these analogues for potential applications, the development of combinatorial synthetic approaches coupled with high-throughput screening methods will be essential. This would allow for the rapid generation and evaluation of large libraries of compounds.
Computational Chemistry: The use of computational tools to predict reaction outcomes, design novel synthetic routes, and understand reaction mechanisms can accelerate the development of efficient and selective syntheses. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis can offer unparalleled selectivity and operate under mild, environmentally benign conditions. The development of enzymatic routes to key intermediates or the final target molecules is a promising future direction.
Derivatization and Analog Development of 2 Thiophen 2 Ylmethyl Thio Benzofuran
Strategies for Structural Modification of the Benzofuran (B130515) Moiety in 2-((Thiophen-2-ylmethyl)thio)benzofuran Analogues
The benzofuran scaffold is a common feature in many biologically active compounds and provides a versatile platform for structural modifications. These can be broadly categorized into substitutions on the benzene (B151609) ring and chemical alterations at the furan (B31954) ring.
The benzene ring of the benzofuran core in this compound can be functionalized using various aromatic substitution reactions. The nature and position of the substituents can significantly influence the electronic properties and biological activity of the resulting analogues.
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed to introduce a range of functional groups onto the benzene ring. wikipedia.org For instance, halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org The position of substitution (typically C4, C5, C6, or C7) will be directed by the existing benzofuran system and any other substituents present. Halogenated benzofurans are particularly useful as they can serve as handles for further modifications through cross-coupling reactions. nih.gov For example, palladium-catalyzed reactions like Suzuki or Sonogashira couplings can be used to introduce new aryl or alkynyl groups, respectively.
The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, which can in turn affect its interaction with biological targets. The inclusion of hydrophilic groups, such as piperidine, has been shown to improve the physicochemical properties of benzofuran derivatives. nih.gov
Table 1: Potential Substitutions on the Benzene Ring of the Benzofuran Core
| Reaction Type | Reagents and Conditions | Potential Substituents |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | -Br |
| Cl₂, AlCl₃ | -Cl | |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
The furan ring of the benzofuran moiety also presents opportunities for chemical modification, particularly at the C2 and C3 positions. The C2 position is already substituted with the thiophen-2-ylmethylthio group. Therefore, modifications at this position would involve cleavage and reformation of the C-S bond, which is a more complex transformation.
The C3 position, being a nucleophilic center, is a prime target for electrophilic attack. hw.ac.uk C-H functionalization at the C3 position of benzofurans has been achieved using palladium catalysis to introduce aryl and heteroaryl substituents. nih.govmdpi.com This approach often utilizes a directing group at the C2 position to ensure regioselectivity. Given the thioether at C2 in the parent compound, its potential role as a directing group would need to be investigated.
Furthermore, ring-opening strategies of the furan core, followed by functionalization and recyclization, could lead to novel benzofuran analogues. acs.org Oxidative ring-opening of furans can produce 1,4-dicarbonyl compounds, which can then be used as precursors for the synthesis of other heterocyclic systems or for the reconstruction of a modified benzofuran ring. rsc.org
Derivatization of the Thiophene-2-ylmethyl Group in this compound Analogues
The thiophene-2-ylmethyl group offers two primary sites for derivatization: the thiophene (B33073) ring itself and the methylene (B1212753) bridge connecting it to the thioether sulfur.
The thiophene ring is known to undergo electrophilic aromatic substitution reactions, often with higher reactivity than benzene. rsc.org This allows for the introduction of various substituents at the available positions (C3, C4, and C5).
A key reaction for functionalizing the thiophene ring is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), typically at the C5 position if it is unsubstituted. smolecule.comwikipedia.orgorganic-chemistry.org The resulting thiophene-2-carbaldehyde is a versatile intermediate that can be converted into a variety of other functional groups. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines or extend the carbon chain. smolecule.comwikipedia.org
Halogenation of the thiophene ring can also be readily achieved, providing a handle for subsequent cross-coupling reactions, similar to the benzofuran moiety. Suzuki-Miyaura coupling reactions have been successfully used to synthesize aryl-substituted thiophene-2-carbaldehydes. nih.gov
Table 2: Potential Derivatizations of the Thiophene Ring
| Reaction Type | Reagents and Conditions | Potential Functional Groups |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |
| Halogenation | NBS, CCl₄ | -Br |
Modification of the methylene bridge (-CH₂-) in the thiophene-2-ylmethyl group is a more challenging transformation. One potential strategy could involve the synthesis of analogues where the methylene group is replaced with other functionalities. For instance, replacing the methylene group with a carbonyl group would result in a thioketone linkage.
Another approach could involve the insertion of a methylene group to form a methylene thioacetal bridge. nih.govnih.gov While this has been demonstrated in the context of replacing disulfide bonds in peptides, the principles could potentially be adapted for the synthesis of analogues of this compound.
Chemical Transformations of the Thioether Linkage in this compound
The thioether linkage is a key structural feature and can be chemically transformed to modulate the properties of the molecule. The most common transformation is oxidation.
Oxidation of the thioether sulfur can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. researchgate.netorganic-chemistry.org These oxidations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. researchgate.net The level of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of reagents and reaction conditions. researchgate.netnih.gov The introduction of the more polar sulfoxide or sulfone groups would significantly alter the physicochemical properties of the molecule, such as its solubility and hydrogen bonding capacity.
Conversely, reduction of the thioether linkage back to a thiol is a less common transformation but could be explored as a potential synthetic strategy.
Table 3: Transformations of the Thioether Linkage
| Transformation | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Oxidation to Sulfoxide | H₂O₂, various catalysts | -S(O)- |
Oxidation to Sulfoxides and Sulfones
The thioether bridge in this compound is a primary target for chemical modification through oxidation. This process typically involves the conversion of the sulfide first to a sulfoxide and then to a sulfone, which significantly alters the electronic and steric properties of the linker. The oxidation is generally accomplished using common oxidizing agents such as hydrogen peroxide, often in the presence of a metal catalyst. nih.govresearchgate.net
The introduction of one or two oxygen atoms to the sulfur atom increases the polarity and hydrogen-bonding capability of the molecule. The resulting sulfoxide is chiral, introducing a stereocenter, while the sulfone is a strong hydrogen-bond acceptor. These modifications can profoundly impact the molecule's interaction with biological targets, its solubility, and its metabolic stability. researchgate.net
Table 1: Oxidation Products of this compound
| Compound Name | Structure | Key Features |
| This compound | Benzofuran-S-CH2-Thiophene | Thioether linker |
| 2-((Thiophen-2-ylmethyl)sulfinyl)benzofuran | Benzofuran-SO-CH2-Thiophene | Sulfoxide linker; Chiral center |
| 2-((Thiophen-2-ylmethyl)sulfonyl)benzofuran | Benzofuran-SO2-CH2-Thiophene | Sulfone linker; Increased polarity |
Bioisosteric Replacements for the Thioether Group
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining or enhancing its biological activity. nih.govcambridgemedchemconsulting.com For this compound, the thioether group is a key point for bioisosteric replacement to modulate pharmacokinetics and pharmacodynamics. nih.gov The goal is to create new analogs with improved characteristics such as enhanced potency, selectivity, or metabolic stability. nih.govresearchgate.net
Classical and non-classical bioisosteres can be considered for the thioether linker. These replacements aim to mimic the size, shape, and electronic distribution of the original group.
Table 2: Potential Bioisosteric Replacements for the Thioether Linker
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Thioether (-S-) | Ether (-O-) | Similar size and angle, but more polar and a hydrogen bond acceptor. |
| Thioether (-S-) | Methylene (-CH2-) | Maintains steric bulk but removes the heteroatom, increasing lipophilicity. |
| Thioether (-S-) | Amine (-NH-) | Introduces a hydrogen bond donor and potential for salt formation. |
| Thioether (-S-) | Selenoether (-Se-) | Similar to sulfur but with different electronic properties and bond lengths. |
| Thioether (-S-) | Sulfoxide (-SO-) | Increases polarity and introduces a chiral center. |
| Thioether (-S-) | Sulfone (-SO2-) | Significantly increases polarity and hydrogen bond accepting capacity. |
Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse analogs of this compound. This approach is instrumental in exploring the chemical space around the core scaffold to identify compounds with optimized properties. A typical strategy would involve a parallel synthesis approach using a set of diverse building blocks for both the benzofuran and thiophene moieties.
The synthesis could be designed around a common reaction, such as the coupling of substituted 2-mercaptobenzofurans with a library of variously substituted 2-(halomethyl)thiophenes. By systematically varying the substituents on each ring, a large library of derivatives can be generated efficiently.
Table 3: Illustrative Combinatorial Library Synthesis Plan
| Scaffold | Building Block Set A (Substituted 2-Mercaptobenzofurans) | Building Block Set B (Substituted 2-(Chloromethyl)thiophenes) | Resulting Library |
| This compound | R1 = H, 5-Cl, 5-F, 5-CH3, 7-OCH3 | R2 = H, 5-Br, 5-NO2, 4-CH3 | A matrix of 20 unique derivatives (5 x 4) for SAR screening. |
Qualitative Structure-Activity Relationship (SAR) Studies on this compound Analogues
Qualitative Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold influence its biological activity. researchgate.net These studies involve synthesizing and testing a series of analogs to identify key structural features, known as pharmacophores, that are essential for activity, and to determine which modifications lead to improved potency or selectivity. nih.gov
For this class of compounds, SAR exploration would focus on three primary regions: the benzofuran ring, the thiophene ring, and the thioether linker.
Benzofuran Ring: Substitutions at various positions of the benzene portion of the benzofuran ring can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on activity.
Thiophene Ring: Similar to the benzofuran ring, decorating the thiophene ring with different substituents can fine-tune the molecule's properties. The position of the substituent on the thiophene ring can also be critical.
Thioether Linker: As discussed previously, oxidation to the sulfoxide or sulfone, or replacement with other bioisosteric groups, can have a dramatic impact on activity by altering the geometry, polarity, and hydrogen-bonding capabilities of the linker.
Table 4: Qualitative SAR Summary of Potential Modifications
| Modification Site | Type of Modification | Potential Impact on Activity |
| Benzofuran Ring | Introduction of halogens (e.g., -F, -Cl) | May increase lipophilicity and membrane permeability; potential for halogen bonding. |
| Introduction of alkoxy groups (e.g., -OCH3) | Can act as hydrogen bond acceptors and increase polarity. | |
| Introduction of alkyl groups (e.g., -CH3) | Increases lipophilicity and may probe for steric pockets in the binding site. | |
| Thiophene Ring | Introduction of electron-withdrawing groups (e.g., -NO2) | Modulates the electronics of the thiophene ring. |
| Introduction of electron-donating groups (e.g., -CH3) | Modulates the electronics of the thiophene ring. | |
| Thioether Linker | Oxidation to sulfoxide (-SO-) or sulfone (-SO2-) | Increases polarity, potentially improving solubility and altering binding interactions. |
| Replacement with ether (-O-) or methylene (-CH2-) | Changes the linker's flexibility, angle, and electronic character. |
These systematic modifications, guided by SAR principles, are essential for the rational design and development of potent and selective analogs based on the this compound scaffold.
Biological and Pharmacological Research Applications of 2 Thiophen 2 Ylmethyl Thio Benzofuran Strictly in Vitro and Theoretical Mechanistic Studies
In Vitro Investigation of Molecular Targets and Pathways
The exploration of molecular targets for compounds containing benzofuran (B130515) and thiophene (B33073) rings has been a significant area of research. These studies aim to identify and characterize the specific biomolecular interactions that underpin their biological effects.
Analogues of 2-((thiophen-2-ylmethyl)thio)benzofuran have been investigated as inhibitors of various enzymes critical to physiological and pathological processes.
Cholinesterase: Both benzofuran and thiophene derivatives have been explored as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes pivotal in the regulation of cholinergic neurotransmission. A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and evaluated as cholinesterase inhibitors, with some compounds demonstrating potent butyrylcholinesterase inhibition with IC50 values in the low micromolar and even nanomolar range (0.054–2.7 µM). acs.org Similarly, novel thiophene derivatives have been designed to mimic the indanone moiety of the approved drug donepezil, a known AChE inhibitor. nih.gov Certain synthesized thiophene analogues showed more potent AChE inhibition than the reference drug itself. nih.gov
Topoisomerase I: Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, making them key targets for anticancer drugs. researchgate.net While direct inhibition by thiophene-benzofuran structures is not detailed, the broader class of thiosemicarbazones, which can incorporate heterocyclic rings, has been shown to inhibit human topoisomerase I. researchgate.net
Methionine aminopeptidase-2 (MetAP2): MetAP2 is an enzyme that plays a crucial role in the post-translational modification of proteins and is implicated in angiogenesis. mdpi.com Its inhibition is a therapeutic strategy for cancer and obesity. google.commdpi.com Although originally developed as anticancer agents, MetAP2 inhibitors have been found to induce significant and sustained weight reduction. google.comunife.it Beloranib, a well-known MetAP2 inhibitor, is an analog of the natural compound fumagillin. google.com
N-myristoyltransferase (NMT): NMT catalyzes the attachment of myristate to the N-terminus of specific proteins, a modification essential for their function and cellular localization. nih.govgoogle.com Inhibition of NMT is a validated strategy against parasitic infections like African sleeping sickness and is also being explored for cancer therapy. nih.govnih.gov High-affinity inhibitors have been developed that bind to the peptide substrate pocket of the enzyme, leading to rapid killing of trypanosomes in vitro. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase (BChE) | Potent inhibition with IC50 values ranging from 0.054 to 2.7 µM. | acs.org |
| Thiophene derivatives (Donepezil analogues) | Acetylcholinesterase (AChE) | Some compounds showed higher inhibitory activity than the reference drug, donepezil. | nih.gov |
| Fumagillin analogues (e.g., Beloranib) | Methionine aminopeptidase-2 (MetAP2) | Inhibitors developed for anti-angiogenesis and anti-obesity applications. | google.com |
| Various small molecules | N-myristoyltransferase (NMT) | High-affinity inhibitors validated as anti-trypanosomal agents. | nih.gov |
Receptor binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a compound for a specific receptor.
S1P1 Receptor Agonists: The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor that plays a key role in lymphocyte trafficking, making it a target for immunomodulatory drugs. nih.gov Novel benzofuran-based compounds have been discovered as potent and selective S1P1 agonists. acs.orgnih.govnih.gov For instance, 1-((4-(5-benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid was identified as a potent S1P1 agonist with an EC50 of 16 nM in a GTPγS binding assay and over 1000-fold selectivity against the S1P3 receptor. nih.govnih.gov These studies utilize assays that measure GTPγS binding to receptor-expressing cell membranes or functional assays that monitor receptor internalization. nih.gov
Adenosine Receptor Antagonists: Adenosine receptors (A1, A2A, A2B, A3) are GPCRs that modulate a wide range of physiological functions. mdpi.comnih.gov Various thiophene-containing scaffolds have been investigated as adenosine receptor antagonists. nih.govnih.gov For example, 2-amino-3-benzoylthiophenes were found to be allosteric enhancers of agonist binding to the A1 adenosine receptor. nih.gov These compounds increased the binding of radiolabeled agonists and slowed their dissociation from the receptor. nih.gov Other research has identified novel thiazole-thiophene conjugates that interact with A1, A2A, and A3 subtypes with good affinity, with some compounds showing high selectivity for the A3 receptor (Ki = 0.33µM). researchgate.net
| Compound Class | Target Receptor | Assay Type | Key Affinity/Potency Data | Reference |
|---|---|---|---|---|
| Benzofuran derivatives | S1P1 Receptor (Agonist) | [³⁵S]-GTPγS Binding | EC50 = 16 nM for lead compound. | nih.govnih.gov |
| 2-Amino-3-benzoylthiophenes | A1 Adenosine Receptor (Allosteric Enhancer) | Radioligand Binding ([³H]CHA) | Up to 45% stimulation of binding at 10 µM. | nih.gov |
| Thiazole-thiophene conjugates | A3 Adenosine Receptor (Antagonist) | Radioligand Binding | Ki = 0.33 µM for most potent compound. | researchgate.net |
Cellular Assay Methodologies for Functional Analysis In Vitro
Following target identification, cellular assays are employed to understand how ligand-target interactions translate into functional effects within a living cell.
These assays measure the functional consequences of a compound's activity on whole cells, providing insights into its potential therapeutic effects.
Cell Growth and Proliferation: The antiproliferative activity of novel fused thiophene derivatives has been evaluated using in vitro MTT colorimetric assays on cancer cell lines such as liver (HepG2) and prostate (PC-3). mdpi.com Some compounds, identified as dual inhibitors of VEGFR-2 and AKT, exhibited potent cytotoxic activity with IC50 values in the low micromolar range (e.g., 3.023 µM in HepG2 and 3.12 µM in PC-3 for one lead compound). mdpi.com
Apoptosis Induction: The ability of these same thiophene derivatives to induce programmed cell death (apoptosis) was also investigated. Mechanistic studies in HepG2 cells revealed that the most active compounds caused cell cycle arrest in the S phase, which was followed by apoptosis mediated by the activation of caspase-3. mdpi.com
Functional Receptor Modulation: The functional effect of A1 adenosine receptor enhancers has been assessed by measuring the inhibition of forskolin-stimulated cyclic AMP accumulation in FRTL-5 thyroid cells. The 2-amino-3-benzoylthiophene enhancers caused significant leftward shifts in the concentration-response curve for adenosine agonists and could inhibit cAMP accumulation even in the absence of an agonist. nih.gov
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying such target engagement. researchgate.net CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. mdpi.comresearchgate.net By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein, researchers can confirm direct binding. researchgate.netnih.gov While CETSA is a widely applicable and valuable method for validating on-target activity, specific studies employing this technique for this compound or its close structural analogues have not been identified in the reviewed literature.
Structure-Activity Relationship (SAR) Elucidation for Biological Activities of this compound and Analogues
SAR studies are crucial for optimizing lead compounds by identifying which chemical features are essential for biological activity.
Benzofuran Analogues: For benzofuran derivatives acting as S1P1 receptor agonists, SAR studies have revealed that minor variations to the core scaffold can significantly influence potency and selectivity. nih.gov The nature and position of substituents on the benzofuran ring and the attached phenyl ring are critical for achieving high affinity and, importantly, selectivity over the S1P3 receptor to avoid potential cardiac side effects. nih.gov In the context of anticancer activity, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for cytotoxicity. nih.gov Furthermore, the presence of a CONH group and specific substituents like phenol or chlorine can enhance binding interactions and improve anticancer effects. nih.gov
Thiophene Analogues: In the development of adenosine receptor antagonists, SAR analysis of tetrahydrobenzothiophenone derivatives indicated that a 3-thioether group is favored for activity, and affinity at the A2A receptor is highly dependent on this substituent. nih.gov The nature of the substituent at the 1-position of the thiophene ring is also critical, with esters generally being more potent than the corresponding carboxylic acids. nih.gov For thiophene-based anticancer agents, SAR studies have highlighted the importance of specific substitutions for enhancing activity. For example, in a series of 3-methoxythiophene-2-carboxylates, docking and in vitro testing identified compounds with potent activity against protein tyrosine phosphatase 1B and the MCF-7 breast cancer cell line. nih.gov The aromaticity and lipophilicity of the thiophene ring are often considered key contributors to membrane permeability and interaction with biological targets. nih.gov
Identification of Key Structural Features Responsible for In Vitro Biological Modulations
The biological activity of benzofuran and thiophene derivatives is intrinsically linked to their structural characteristics. For benzofuran-containing compounds, the fused benzene (B151609) and furan (B31954) ring system forms a core scaffold that is amenable to various substitutions, significantly influencing its biological effects researchgate.netacs.orgresearchgate.net. Research on a wide array of benzofuran derivatives has highlighted that substitutions at the C-2 position are often critical for their cytotoxic and other biological activities researchgate.netnih.gov. The nature of the substituent at this position can dictate the compound's interaction with biological targets.
Similarly, for thiophene derivatives, the sulfur-containing five-membered aromatic ring is a key pharmacophore. The orientation and chemical nature of substituents on the thiophene ring play a crucial role in determining the compound's biological and pharmacological effectiveness mdpi.com. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which may enhance the interaction between the drug and its receptor nih.gov.
In the case of this compound, the key structural features would likely include:
The Benzofuran Nucleus: This planar, aromatic system provides a rigid scaffold.
The Thiophene Ring: This aromatic heterocycle can engage in various non-covalent interactions.
The Methylene (B1212753) Spacer: This flexible linker connects the thiophene and thioether moieties, allowing for conformational flexibility which could be important for binding to biological targets.
Positional and Substituent Effects on In Vitro Activity Profiles
The in vitro activity of benzofuran and thiophene derivatives is highly sensitive to the position and nature of substituents. Structure-activity relationship (SAR) studies on various benzofuran derivatives have demonstrated that the placement of substituents on the benzofuran ring is a critical determinant of biological activity researchgate.net. For instance, the introduction of halogen atoms or other functional groups at specific positions can significantly modulate the cytotoxic or antimicrobial properties of the molecule researchgate.net.
In a similar vein, the biological activity of thiophene analogs is greatly influenced by the substitution pattern on the thiophene ring. The interchange of a 2-thienyl moiety with a 3-thienyl moiety, or the replacement of the thiophene ring with other aromatic systems, does not lead to a universally predictable outcome, indicating that the specific arrangement of atoms is crucial for activity nih.gov.
For this compound, the following positional and substituent effects could be anticipated to influence its in vitro activity profile:
Substitution on the Benzofuran Ring: The addition of electron-withdrawing or electron-donating groups to the benzene portion of the benzofuran ring could alter its electronic properties and, consequently, its interaction with biological targets.
Substitution on the Thiophene Ring: Modifications to the thiophene ring, such as the introduction of substituents at the 3, 4, or 5-positions, would likely impact its binding affinity and selectivity for various enzymes or receptors.
Modification of the Thioether Linkage: Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly alter the polarity and hydrogen bonding capacity of the molecule, which would in turn affect its biological activity.
Table 1: Predicted Impact of Structural Modifications on the In Vitro Activity of this compound Based on SAR of Related Compounds
| Structural Modification | Predicted Effect on In Vitro Activity | Rationale based on Related Compounds |
| Substitution on Benzofuran Ring | Modulation of activity | The position of halogens on the benzofuran ring is a critical determinant of biological activity in other derivatives researchgate.net. |
| Substitution on Thiophene Ring | Alteration of potency and selectivity | The nature and orientation of substitutions on the thiophene ring greatly influence the activity of its derivatives mdpi.com. |
| Oxidation of Thioether Linkage | Significant change in biological profile | Altering the oxidation state of sulfur changes polarity and hydrogen bonding potential. |
| Replacement of Thiophene Ring | Unpredictable change in activity | Isosteric replacement of the thiophene ring with other heterocycles does not yield a consistent activity pattern nih.gov. |
Mechanistic Studies of this compound's Biological Effects In Vitro
While direct mechanistic studies on this compound are lacking, the known mechanisms of related benzofuran and thiophene derivatives can provide insights into its potential biological effects in vitro.
Numerous studies have shown that benzofuran and thiophene derivatives can induce apoptosis and modulate the cell cycle in various cancer cell lines.
For instance, certain benzofuran-substituted chalcone derivatives have been found to induce apoptosis via the extrinsic pathway in human lung and breast cancer cells nih.gov. Another novel benzofuran derivative, known as Benfur, has been shown to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle and induce apoptosis, with its effects being predominantly dependent on p53 acs.org. Furthermore, some cyanobenzofuran derivatives have been reported to induce apoptosis at the Pre-G phase and cause cell cycle arrest at the G2/M phase in HCT-116 colon cancer cells, accompanied by an increase in caspase-3 levels researchgate.netnih.gov.
Similarly, thiophene derivatives have been demonstrated to exert anticancer effects through cell cycle arrest and apoptosis induction. One novel thiophene derivative was found to trigger cell cycle arrest at the G2/M phase in gastrointestinal cancer cell lines nih.govwikipedia.org. Other fused thiophene derivatives have been shown to cause S phase cell cycle arrest and subsequent caspase-3-induced apoptosis in liver cancer cells nih.gov.
Based on these findings, it is plausible that this compound could exhibit cytotoxic effects in cancer cell lines by:
Inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Causing cell cycle arrest at various checkpoints, such as G1, S, or G2/M, thereby inhibiting cancer cell proliferation.
Table 2: Examples of In Vitro Apoptotic and Cell Cycle Effects of Benzofuran and Thiophene Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| Benzofuran-substituted chalcones | MCF-7, MDA-MB-231, A549, H1299 | Induction of apoptosis via extrinsic pathway | nih.gov |
| Benfur (a benzofuran lignan) | Jurkat T lymphocytes | G2/M cell cycle arrest and apoptosis (p53-dependent) | acs.org |
| Cyanobenzofuran derivatives | HCT-116 | Apoptosis at Pre-G phase and G2/M cell cycle arrest | researchgate.netnih.gov |
| Fused thiophene derivatives | HepG2 | S phase cell cycle arrest and caspase-3-induced apoptosis | nih.gov |
| Novel thiophene derivative 1312 | SGC7901, HT-29 | G2/M phase cell cycle arrest and apoptosis | nih.govwikipedia.org |
Analysis of Signaling Pathway Perturbations in In Vitro Systems
The biological effects of benzofuran and thiophene derivatives are often mediated by their interaction with and perturbation of key cellular signaling pathways. For example, some benzofuran-heterocycle hybrids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways nih.gov. In the context of cancer, certain benzofuran derivatives have been found to inhibit receptor tyrosine kinases like EGFR, leading to the downstream suppression of pro-survival signaling researchgate.net.
Thiophene-containing compounds have also been implicated in the modulation of various signaling pathways. Some thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two key kinases involved in cancer cell proliferation and survival nih.gov. Another study on a novel thiophene derivative demonstrated its ability to suppress the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells nih.gov.
Given these precedents, this compound could potentially perturb one or more signaling pathways, such as:
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
PI3K/Akt Pathway: A crucial pathway for cell growth, survival, and metabolism.
NF-κB Pathway: A key regulator of inflammation and cell survival.
Receptor Tyrosine Kinase (RTK) Signaling: Such as EGFR or VEGFR, which are often dysregulated in cancer.
In Silico Predictions of Biological Activities and Potential Targets for this compound
Computational methods are valuable tools for predicting the pharmacokinetic properties and potential biological targets of novel compounds.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of a drug candidate nih.gov. Such studies on benzofuran and thiophene derivatives have been conducted to assess their drug-likeness and potential liabilities.
For example, in silico ADMET and toxicity studies on benzofuran-1,2,3-triazole hybrids suggested that some of these compounds possess good pharmacokinetic and safety profiles nih.gov. Similarly, computational analysis of other benzofuran derivatives has been used to predict their ADMET properties and guide the design of new compounds with improved drug-like characteristics.
A computational ADMET study of this compound would likely involve the calculation of various molecular descriptors to predict its:
Absorption: Including intestinal absorption and cell permeability.
Distribution: Such as plasma protein binding and blood-brain barrier penetration.
Metabolism: Predicting the sites of metabolism and the involvement of cytochrome P450 enzymes.
Excretion: Estimating the route and rate of elimination.
Toxicity: Predicting potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.
Table 3: Common In Silico ADMET Parameters and Their Significance
| Parameter | Significance |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross into the central nervous system. |
| CYP450 Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic stability. |
| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |
| Hepatotoxicity | Predicts the potential for liver damage. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. |
Computational Drug-likeness Assessment
In modern drug discovery, the evaluation of a compound's drug-likeness is a critical step to filter candidate molecules and reduce the likelihood of late-stage clinical failures. This assessment is often performed using computational (in silico) methods, which predict the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are typically based on the molecule's structural features and physicochemical properties. For novel compounds like this compound, in silico tools provide a rapid and cost-effective initial screening.
One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameters that are common among orally active drugs. The rule states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of 500 g/mol or less.
A calculated octanol-water partition coefficient (log P) of 5 or less.
Five or fewer hydrogen bond donors.
Ten or fewer hydrogen bond acceptors.
Various online platforms, such as SwissADME and pkCSM, are frequently used to generate these and other relevant predictive data based on the compound's chemical structure, typically inputted as a SMILES (Simplified Molecular Input Line Entry System) string.
Predicted Physicochemical and Drug-likeness Properties
The theoretical physicochemical and drug-likeness properties of this compound have been calculated using computational models. These parameters are essential for assessing its potential as a drug candidate according to established rules like Lipinski's Rule of Five. The predicted values are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C13H10OS2 | N/A |
| Molecular Weight | 246.35 g/mol | Yes (≤500) |
| Log P (Octanol/Water Partition Coefficient) | 4.15 | Yes (≤5) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Yes (≤10) |
| Molar Refractivity | 72.50 | N/A |
| Topological Polar Surface Area (TPSA) | 41.55 Ų | N/A |
Based on these computational predictions, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.
Predicted ADMET Properties
Beyond the basic drug-likeness rules, in silico models can also predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions offer a more detailed view of how the compound might behave in a biological system. The table below presents a summary of key predicted ADMET parameters for this compound.
| ADMET Parameter | Category | Predicted Outcome |
|---|---|---|
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Permeable |
| P-glycoprotein Substrate | No | |
| Metabolism | CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes | |
| Excretion | Total Clearance | Low |
| Toxicity | AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | No |
The computational analysis suggests that this compound is likely to have high intestinal absorption and good cell permeability. It is also predicted to cross the blood-brain barrier. A significant prediction is its potential to inhibit key cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This could indicate a potential for drug-drug interactions. On the positive side, the compound is predicted to be non-mutagenic (AMES test) and not to inhibit the hERG channel, which is associated with cardiac toxicity.
It is important to emphasize that these findings are based on theoretical models and require experimental validation through in vitro and subsequent in vivo studies to confirm the actual pharmacological and toxicological profile of the compound.
Future Perspectives and Research Directions for 2 Thiophen 2 Ylmethyl Thio Benzofuran
Development of Novel and Efficient Synthetic Routes to Access Diverse Analogues of 2-((Thiophen-2-ylmethyl)thio)benzofuran
The exploration of the chemical space around the this compound scaffold is contingent on the development of versatile and efficient synthetic methodologies. While classical approaches to benzofuran (B130515) and thiophene (B33073) synthesis are well-established, future efforts should focus on innovative strategies that allow for the rapid generation of a diverse library of analogues. derpharmachemica.comdivyarasayan.orgresearchgate.net
Modern synthetic strategies that could be adapted for this purpose include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and rhodium-based catalysts have been instrumental in the synthesis of complex heterocyclic systems. acs.orgnih.gov Future work could explore one-pot procedures involving sequential C-S and C-O bond formations to assemble the core structure. For instance, a palladium-catalyzed reaction between a 2-mercaptobenzofuran derivative and 2-(chloromethyl)thiophene could be a direct route.
Photoredox Catalysis: The use of visible light to initiate organic transformations offers a green and efficient alternative to traditional methods. organic-chemistry.org Photocatalytic approaches could be developed for the key bond-forming steps in the synthesis of this compound analogues.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization. researchgate.net Developing a flow-based synthesis would enable the rapid production of a library of derivatives for biological screening.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance | Catalyst cost and removal, optimization of reaction conditions |
| Photoredox Catalysis | Mild reaction conditions, environmentally friendly | Substrate scope, quantum yield |
| Flow Chemistry | Scalability, improved safety, precise control | Initial setup cost, potential for clogging |
| Multi-component Reactions | High atom economy, operational simplicity | Identification of suitable reaction components and conditions |
The development of such synthetic routes will be crucial for systematically exploring the structure-activity relationships (SAR) of this compound class.
Advanced Computational Approaches for Deeper Mechanistic Understanding and Optimization of this compound
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can guide synthetic efforts and biological testing. researchgate.netnih.gov For this compound, advanced computational approaches can be employed to:
Elucidate Conformational Preferences: The thioether linkage provides significant conformational flexibility. Understanding the preferred three-dimensional arrangements of the benzofuran and thiophene rings is crucial for predicting interactions with biological targets.
Predict Physicochemical Properties: Computational methods can accurately predict properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov
Perform Virtual Screening and Molecular Docking: Once a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues. nih.govnih.govmdpi.comresearchgate.net This can help prioritize which derivatives to synthesize and test.
Quantum Chemical Calculations: These methods can provide detailed information about the electronic structure of the molecule, which can be used to understand its reactivity and potential for metabolic activation. researchgate.net
A hypothetical workflow for the computational analysis of this compound analogues is outlined in Table 2.
| Computational Method | Objective | Expected Outcome |
| Conformational Analysis | Determine low-energy conformations | Identification of bioactive conformation |
| QSAR Modeling | Relate chemical structure to biological activity | Predictive models for designing more potent compounds |
| Molecular Docking | Predict binding to a specific protein target | Identification of key intermolecular interactions |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Assessment of binding stability |
These computational studies will be instrumental in accelerating the optimization of this scaffold into potential therapeutic agents.
Exploration of Undiscovered Molecular Targets and Biological Pathways for this Scaffold
The benzofuran and thiophene moieties are present in numerous biologically active compounds, suggesting that this compound may interact with a variety of molecular targets. scienceopen.comnih.govnih.govencyclopedia.pub While the specific biological profile of this compound is yet to be fully elucidated, its structural components suggest several promising avenues for investigation:
Antiviral Activity: Benzofuran derivatives have been identified as inhibitors of the Hepatitis C virus (HCV). nih.govacs.orgnih.gov The this compound scaffold could be explored for its potential against a broad range of viruses.
Anti-inflammatory Effects: Both benzofuran and thiophene derivatives have been reported to possess anti-inflammatory properties. nih.gov Investigations into the effects of this compound on key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, are warranted. nih.gov
Anticancer Properties: The thiophene ring is a component of several anticancer drugs. nih.gov The cytotoxic and antiproliferative effects of this compound could be evaluated against a panel of cancer cell lines.
Neurological Disorders: Thiophene-containing compounds have shown activity in the central nervous system. nih.gov The potential of this scaffold to modulate targets involved in neurodegenerative diseases or psychiatric disorders could be a fruitful area of research.
Future research should employ a combination of target-based and phenotypic screening approaches to uncover the full spectrum of biological activities and identify novel molecular targets for this scaffold.
Integration with High-Throughput Screening (HTS) and Chemical Biology Approaches for Accelerating Discovery
High-throughput screening (HTS) is a powerful technology for rapidly evaluating large numbers of compounds for biological activity. researchgate.net The integration of HTS with the synthetic efforts described in section 7.1 will be crucial for accelerating the discovery of bioactive analogues of this compound.
Key HTS applications for this scaffold include:
Cell-Based Assays: Screening a library of derivatives in cell-based assays can identify compounds with desired phenotypic effects, such as antiviral or cytotoxic activity. nih.govacs.orgnih.gov
Biochemical Assays: Once a molecular target is identified, biochemical assays can be used to screen for compounds that directly modulate the activity of the target protein.
High-Content Screening (HCS): This technology combines automated microscopy with image analysis to provide more detailed information about the cellular effects of a compound.
Chemical biology approaches, such as the development of molecular probes based on the this compound scaffold, can be used to identify the molecular targets of active compounds and to study their mechanism of action in a cellular context.
Collaborative Research Opportunities and Interdisciplinary Studies involving this compound
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. nih.gov Meaningful progress will require the combined expertise of researchers from various fields:
Organic and Medicinal Chemists: To design and synthesize novel analogues.
Computational Chemists: To perform molecular modeling and guide lead optimization.
Biologists and Pharmacologists: To conduct biological assays and elucidate mechanisms of action.
Structural Biologists: To determine the three-dimensional structures of ligand-protein complexes.
Establishing collaborations between academic research groups, pharmaceutical companies, and contract research organizations will be essential for advancing this promising scaffold from a chemical curiosity to a potential therapeutic agent. ijrpr.comesisresearch.org Such partnerships can provide access to specialized equipment, compound libraries, and expertise that may not be available within a single institution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
